N-hexyl-3,4-dimethoxybenzenesulfonamide
Description
Properties
Molecular Formula |
C14H23NO4S |
|---|---|
Molecular Weight |
301.40 g/mol |
IUPAC Name |
N-hexyl-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-4-5-6-7-10-15-20(16,17)12-8-9-13(18-2)14(11-12)19-3/h8-9,11,15H,4-7,10H2,1-3H3 |
InChI Key |
GTRRMUPEDVDDMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
- Aromatic Substituents: Methoxy groups at 3,4-positions are conserved across analogues, suggesting their role in electronic modulation (e.g., hydrogen bonding or steric effects) for target binding . Nitro or chloro substituents (e.g., 6c, 11) may enhance reactivity or specificity in antiviral/antifungal contexts .
Synthesis Efficiency :
Biological Activity :
- Antifungal : The hexyl derivative’s lipophilicity may improve activity against Botrytis cinerea by enhancing fungal membrane interaction, as seen in pinacolone sulfonamide derivatives .
- Antioxidant : DMBS-Et’s ethyl chain balances permeability and solubility, whereas a hexyl chain could further optimize antioxidant capacity in cancer cell models .
Spectral and Analytical Data
- HRMS : DMBS-Et exhibits precise mass matching (Δ 0.8 mDa), confirming synthesis accuracy . For hexyl analogues, similar precision is expected based on P-5 (Δ 0.8 mDa) .
- NMR : Methoxy groups in 3,4-positions typically resonate at δ 56.2 ppm (13C), while hexyl chains show δ 0.86 ppm (terminal CH3, 1H) and δ 22–29 ppm (CH2, 13C) .
Preparation Methods
Methoxy Group Introduction via Alkylation
The installation of methoxy groups at the 3- and 4-positions of the benzene ring is typically achieved through Williamson ether synthesis or methyl sulfate-mediated alkylation . In a protocol adapted from the production of 3,4-dimethoxyphenethylamine, 3,4-dihydroxybenzyl chloride is treated with dimethyl sulfate in the presence of sodium hydroxide. This reaction proceeds at 30–60°C over 10–12 hours, achieving near-quantitative conversion to 3,4-dimethoxybenzyl chloride. Critical parameters include:
Sulfonation and Sulfonyl Chloride Formation
Sulfonation of 1,2-dimethoxybenzene (veratrole) with concentrated sulfuric acid introduces a sulfonic acid group predominantly at the 5-position due to the electron-donating methoxy groups directing electrophilic substitution. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the reactive sulfonyl chloride. Yield optimization requires:
-
Stoichiometric PCl₅ : A 1:1.2 molar ratio of sulfonic acid to PCl₅ minimizes side reactions.
-
Reaction time : Prolonged heating (>4 hours) at 80°C ensures complete conversion.
Sulfonamide Formation via Nucleophilic Substitution
Direct Amidation of Sulfonyl Chlorides
The most straightforward route involves reacting 3,4-dimethoxybenzenesulfonyl chloride with hexylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Key considerations include:
-
Base selection : Triethylamine (TEA) or pyridine neutralizes HCl, shifting equilibrium toward product formation.
-
Molar ratios : A 1:1.2 ratio of sulfonyl chloride to hexylamine prevents dihexylamide byproducts.
-
Dissolve 3,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in DCM (10 mL/mmol).
-
Add hexylamine (1.2 eq) and TEA (1.5 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Wash with 1M HCl, dry over MgSO₄, and concentrate.
-
Purify via column chromatography (hexane:ethyl acetate, 4:1).
Copper-Catalyzed Coupling with Sodium Sulfinates
An alternative method adapted from N-benzyl-N,4-dimethylbenzenesulfonamide synthesis employs sodium 3,4-dimethoxybenzenesulfinate and hexylamine in the presence of CuBr₂ (10 mol%) in dimethyl sulfoxide (DMSO) at 100°C under nitrogen. This one-pot approach avoids sulfonyl chloride handling but requires stringent oxygen-free conditions.
| Parameter | Value |
|---|---|
| Catalyst | CuBr₂ (0.1 eq) |
| Solvent | DMSO |
| Temperature | 100°C |
| Time | 24 hours |
| Yield | 64–72% |
Hydrogenation and Purification Techniques
Catalytic Hydrogenation of Nitro Intermediates
For routes involving nitro precursors (e.g., 3,4-dimethoxynitrobenzenesulfonyl chloride), hydrogenation over Raney nickel or palladium on carbon (Pd/C) in methanol at 1.0–4.0 MPa H₂ pressure quantitatively reduces nitro groups to amines. Post-hydrogenation purification via vacuum distillation removes solvents, yielding >90% pure N-hexyl-3,4-dimethoxybenzenesulfonamide.
Crystallization and Solvent Selection
Crystallization from acetone at −8°C to −5°C effectively separates the product from unreacted starting materials. Acetone’s low polarity minimizes co-crystallization of hydrophobic byproducts.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Q & A
Q. What are the optimal synthetic routes for N-hexyl-3,4-dimethoxybenzenesulfonamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves sulfonylation of 3,4-dimethoxybenzenesulfonyl chloride with hexylamine. Key steps include:
- Reagent Choice : Use triethylamine (EtN) as a base to neutralize HCl byproducts .
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
- Yield Optimization : Reaction at 0–5°C minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
Data Table :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | 0°C, DCM, EtN | 75–85 | 90–95 |
| Purification | Ethyl acetate/hexane (3:7) | 65–70 | >99 |
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Combine NMR spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) :
- 1H NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy groups), δ 1.2–1.6 ppm (hexyl chain) .
- 13C NMR : Confirm sulfonamide carbonyl (δ 165–170 ppm) and methoxy carbons (δ 55–60 ppm) .
- HRMS : Expected [M+H]+ ion at m/z 342.15 (CHNOS) .
Q. What are the solubility challenges, and how can they be addressed for biological assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4). Use mass molarity calculators to estimate solubility limits .
- Surfactants : Add Tween-80 (0.1% v/v) for hydrophobic compounds .
- Co-solvents : Ethanol or PEG-400 in concentrations <5% to avoid cytotoxicity .
Advanced Research Questions
Q. How does the hexyl chain influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP (octanol/water partition coefficient). The hexyl chain increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to assess CYP450-mediated oxidation of the hexyl chain .
- SAR Studies : Compare with shorter-chain analogs (e.g., methyl, butyl) to correlate chain length with bioactivity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and controls .
- Data Reconciliation : Meta-analysis of IC values with attention to assay conditions (e.g., ATP levels in kinase assays) .
- Structural Validation : Confirm batch-to-batch consistency via LC-MS and XRD (if crystallized) .
Q. What mechanistic insights exist for sulfonamide-mediated enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Docking Simulations : Model interactions with enzyme active sites (e.g., carbonic anhydrase II) using AutoDock Vina .
- Hydrogen Bonding : Analyze crystal structures (e.g., sulfonamide O···H-N interactions in enzyme pockets) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-oxidation .
Data Table :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, dark | <5 | None detected |
| 40°C, 75% RH | 15–20 | Sulfonic acid derivative |
| UV light (254 nm) | 30–40 | Oxidized methoxy groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
